REACTION_CXSMILES
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[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[CH2:3][CH2:4]O.O.[BrH:14]>>[Br:14][CH2:4][CH2:3][C:2]([CH3:6])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:1]
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Name
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|
Quantity
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0.82 g
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Type
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reactant
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Smiles
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CC(CCO)(C)C1=CC=CC=C1
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating for 7 hours
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Duration
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7 h
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Type
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EXTRACTION
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Details
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the solution was extracted with ether
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Type
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WASH
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Details
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After washing with a saturated aqueous solution of sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the ether layer was dried over anhydrous magnesium sulfate
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Type
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WASH
|
Details
|
Elution with a hexane - ethyl acetate 10:1) mixture
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Name
|
|
Type
|
product
|
Smiles
|
BrCCC(C)(C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |